molecular formula C18H19NO3S B2575366 1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one CAS No. 88239-75-2

1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one

Cat. No.: B2575366
CAS No.: 88239-75-2
M. Wt: 329.41
InChI Key: MQBQUUVOPAOJSU-UHFFFAOYSA-N
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Description

1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one is a heterocyclic compound that features a unique azocine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one can be achieved through several methods. One common approach involves the cycloaddition reactions of 1-tosyl-1,2,3-triazoles with 2H-azirines, catalyzed by Rhodium (II) complexes . This method allows for the efficient formation of the azocine ring structure under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the Rhodium (II)-catalyzed cycloaddition reactions suggests potential for industrial application. Optimization of reaction conditions and catalyst loading would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the azocine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the azocine ring.

Scientific Research Applications

1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s azocine ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinities and interaction mechanisms are ongoing.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrobenzo[b]thieno[3,2-d]azocines: These compounds share a similar azocine ring structure but differ in the presence of a sulfur atom in the ring.

    Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: These compounds have a similar fused ring system but include a pyrimidine ring.

Uniqueness

1-tosyl-1,2,3,4-tetrahydrobenzo[b]azocin-5(6H)-one is unique due to its tosyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and potential therapeutic applications.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2,3,4,6-tetrahydro-1-benzazocin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-14-8-10-17(11-9-14)23(21,22)19-12-4-6-16(20)13-15-5-2-3-7-18(15)19/h2-3,5,7-11H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBQUUVOPAOJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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